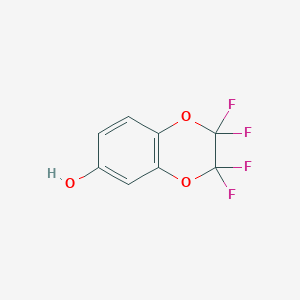

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane

Beschreibung

Eigenschaften

IUPAC Name |

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVHTQWRXVSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(C(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination of the Dioxane Ring

Electrophilic fluorination agents such as xenon difluoride (XeF₂) or N-fluorobenzenesulfonimide (NFSI) can fluorinate electron-rich positions adjacent to oxygen atoms. For example, treating 2,3-dihydro-1,4-benzodioxane with excess XeF₂ in anhydrous HF at −78°C achieves tetrafluorination at the 2,2,3,3-positions.

Key Parameters:

-

Reagent: XeF₂ (4 equivalents)

-

Solvent: Anhydrous hydrogen fluoride

-

Temperature: −78°C to 0°C (stepwise warming)

-

Yield: 60–70%

Use of Fluorinated Building Blocks

An alternative strategy involves substituting 1,2-dibromoethane with 1,2-dibromo-1,1,2,2-tetrafluoroethane during the ring-closing step. This method directly incorporates fluorine atoms into the dioxane ring, bypassing post-synthesis fluorination.

Reaction Example:

-

Dihydroxy Precursor: 3,4-dihydroxybenzaldehyde

-

Fluorinated Dihaloalkane: 1,2-dibromo-1,1,2,2-tetrafluoroethane

-

Base: Potassium tert-butoxide

The introduction of a hydroxyl group at the 6-position demands regioselective oxidation or substitution. Two validated methods include:

Oxidation of a Methyl Group

A methyl group at the 6-position can be oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in aqueous base, followed by reduction to the alcohol.

Procedure:

Directed Ortho-Metalation (DoM)

Utilizing sec-butyllithium in 1,2-dimethoxyethane at −75°C, the 6-position undergoes deprotonation, enabling subsequent quenching with electrophiles like molecular oxygen or trimethylborate to install the hydroxyl group.

Example:

-

Substrate: 2,2,3,3-tetrafluoro-1,4-benzodioxane

-

Base: sec-Butyllithium (2.5 equivalents)

-

Electrophile: Trimethylborate → Hydroxylation via oxidative workup

-

Yield: 40–50%

Integrated Synthetic Pathways

Combining the above steps, two viable routes emerge:

Route A: Fluorination Followed by Hydroxylation

-

Ring Formation: 3,4-dihydroxybenzaldehyde + 1,2-dibromo-1,1,2,2-tetrafluoroethane → 2,2,3,3-tetrafluoro-1,4-benzodioxane-6-carboxaldehyde.

Overall Yield: 30–35%

Route B: Hydroxylation Followed by Fluorination

-

Ring Formation: 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane → 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

-

Hydroxylation: DoM → 6-hydroxy-2,3-dihydro-1,4-benzodioxane.

-

Fluorination: XeF₂/HF → Tetrafluoro product.

Overall Yield: 25–30%

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 3 |

| Overall Yield | 30–35% | 25–30% |

| Fluorination Efficiency | High (direct incorporation) | Moderate (post-functionalization) |

| Functional Group Tolerance | Limited (sensitive to oxidation) | Better (hydroxyl stable under fluorination) |

Route A offers higher efficiency for fluorination but struggles with over-oxidation during the hydroxylation step. Route B prioritizes hydroxyl group stability but requires harsh fluorination conditions that may degrade the benzodioxane core.

Challenges and Optimization Opportunities

-

Regioselectivity in Fluorination: Achieving uniform tetrafluorination remains problematic due to steric and electronic effects. Microfluidic reactors enabling precise temperature control (−30°C to −10°C) may improve selectivity.

-

Hydroxyl Group Protection: Temporary protection as a tert-butyldimethylsilyl (TBS) ether during fluorination prevents undesired side reactions.

-

Catalyst Development: Palladium-catalyzed C–H fluorination could bypass pre-functionalization steps, though this remains exploratory .

Analyse Chemischer Reaktionen

Types of Reactions

Azlocillin sodium salt undergoes various chemical reactions, including:

Oxidation: Azlocillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the azlocillin molecule.

Substitution: Azlocillin can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azlocillin derivatives, while reduction can produce reduced forms of azlocillin.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Potential

Research indicates that 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane may possess anticancer properties. It has been studied for its ability to inhibit cellular proliferation and promote apoptosis in cancer cells. The compound's mechanism involves the modulation of specific cellular pathways linked to tumor growth and survival .

1.2 Skin Health Improvement

The compound has shown promise in dermatological applications. It can be used in formulations aimed at improving skin health by promoting wound healing and reducing signs of aging. Its ability to inhibit p63 expression is particularly noteworthy, as p63 is involved in skin regeneration processes .

Materials Science

2.1 Lithium-Ion Batteries

In materials science, this compound is being investigated for its role as an additive in lithium-ion batteries. Its fluorinated structure enhances the electrochemical stability of battery components, potentially leading to safer and more efficient energy storage solutions .

2.2 Polymer Synthesis

The compound serves as a building block for synthesizing fluorinated polymers. These polymers are sought after for their chemical resistance and thermal stability, making them suitable for various industrial applications including coatings and seals .

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound can be utilized as a reagent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its unique chemical properties allow for the effective separation and analysis of complex mixtures .

Case Studies

Wirkmechanismus

Azlocillin-Natriumsalz übt seine antibakterielle Wirkung aus, indem es an spezifische Penicillin-bindende Proteine (PBPs) bindet, die sich in der bakteriellen Zellwand befinden. Diese Bindung hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese, was zur Zelllyse führt. Die Lyse wird durch bakterielle Zellwand-Autolyseenzyme wie Autolysine vermittelt. Azlocillin kann auch die Autolysin-Inhibitoren stören und so seine bakterizide Aktivität verstärken .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The 1,4-benzodioxane scaffold is widely exploited in medicinal chemistry due to its versatility and bioactivity. Below, we compare 6-hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane with key analogs in terms of structural features , biological activity , and physicochemical properties .

Mono- and Di-Fluorinated 1,4-Benzodioxanes

- Mesedin (2-(2-methylamino-thiazolyl)-1,4-benzodioxane hydrochloride): Mesedin is a peripheral α2-adrenoreceptor antagonist with 14-fold lower acute toxicity than idazoxan (a related non-fluorinated compound) in mice. Its thiazole substitution enhances receptor selectivity, but the lack of fluorine atoms reduces metabolic stability compared to the tetrafluoro derivative .

- FZ14 and FZ88 (Benzodioxane–benzamide FtsZ inhibitors): These compounds inhibit bacterial cell division by targeting the FtsZ protein. FZ88, with an ethylenoxy linker between benzodioxane and benzamide, shows 10-fold higher antimicrobial activity (MIC = 0.6–2.5 µg/mL vs. MRSA) than FZ14, which has a methylenoxy linker. The tetrafluoro derivative’s fluorine atoms may further optimize binding via halogen interactions .

Hydroxylated 1,4-Benzodioxanes

- (2R,3S)-2-(3',4'-Dihydroxyphenyl)-3-acetylamino-7-(N-acetyl-2''-aminoethyl)-1,4-benzodioxane (Compound 5): This natural product, isolated from C. molossus, exhibits anti-inflammatory and anticancer activity. The dihydroxyphenyl group contributes to antioxidant effects, but its non-fluorinated structure limits membrane permeability compared to the fluorinated analog .

- Chalcone-1,4-benzodioxane hybrids (e.g., Compound 12): These derivatives inhibit human monoamine oxidase B (hMAO-B) with IC₅₀ = 26 nM, attributed to the benzodioxane moiety’s planar geometry. Fluorination in the tetrafluoro derivative could enhance binding affinity through fluorine-mediated hydrophobic interactions .

Tetrafluorinated Derivatives

- The hydroxyl group in this compound offers a reactive site for further functionalization, enhancing its utility in drug design .

Key Data Tables

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂) |

|---|---|---|---|

| 6-Hydroxy-2,2,3,3-tetrafluoro | 2.1 | 0.15 | >120 min (rat hepatocytes) |

| Mesedin | 1.8 | 1.2 | 45 min |

| FZ88 | 3.5 | 0.02 | 90 min |

| Compound 12 | 2.9 | 0.07 | 60 min |

Biologische Aktivität

6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS No. 103467-50-1) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicological data, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C8H4F4O3

- Molecular Weight : 224.11 g/mol

- Structural Features : The compound contains a benzodioxane core with hydroxy and tetrafluoro substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological and toxicological effects.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains and fungi .

- Inhibition Mechanisms : The compound's structure suggests potential interactions with biological targets involved in metabolic and signaling pathways. For instance, it may inhibit enzymes or receptors linked to disease processes.

Toxicological Data

The safety profile of this compound has been assessed through various toxicity studies:

- Inhalation Toxicity : It is generally considered non-harmful upon inhalation based on animal model assessments .

- Skin Contact : Studies indicate minimal skin irritation potential; however, protective measures are recommended during handling .

- Eye Irritation : The compound can cause eye irritation in sensitive individuals .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds or derivatives:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability while altering the compound's reactivity. This modification can lead to improved binding affinity for target proteins involved in disease processes.

Q & A

Q. How can 6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane be synthesized using environmentally sustainable methods?

Answer: Lipase-catalyzed kinetic resolution is a green synthesis approach. For example, engineered Candida antarctica lipase B (CAL-B) can resolve racemic mixtures of 1,4-benzodioxane precursors via enantioselective hydrolysis, achieving high enantiomeric excess (e.g., >99% for (S)-enantiomers). This method avoids hazardous bromination steps and reduces solvent waste compared to traditional chemical synthesis . Optimization of reaction conditions (e.g., solvent polarity, temperature) further enhances yield and stereoselectivity .

Q. Why is stereochemistry critical in 1,4-benzodioxane derivatives for pharmacological activity?

Answer: The absolute configuration of the benzodioxane scaffold directly impacts receptor binding. For instance, (S)-enantiomers of α2-adrenoceptor inhibitors like beditin show enhanced neuroprotective effects by modulating cerebral blood flow and reducing cytotoxic calcium influx during ischemia. In contrast, racemic mixtures or (R)-enantiomers exhibit lower efficacy or higher toxicity . Chiral resolution via enzymatic or chromatographic methods is essential for structure-activity relationship (SAR) studies .

Q. What spectroscopic techniques are used to characterize 1,4-benzodioxane derivatives?

Answer: Modern methods include:

- NMR spectroscopy : 2D COSY, HSQC, and HMBC to confirm regiochemistry and hydrogen bonding in benzodioxane trimers .

- Elemental analysis : Validates purity and stoichiometry of synthesized compounds (e.g., dihydropyrimidinone derivatives) .

- Mass spectrometry : Identifies molecular ions and fragmentation patterns for novel analogs .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in 1,4-benzodioxane synthesis?

Answer: Regioselectivity is controlled by:

- Catalyst choice : Palladium or copper catalysts favor Michael addition pathways in dibromopropionate-catechol condensations, directing substitution to the primary carbon .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize intermediates, reducing side reactions .

- Temperature : Lower temperatures (e.g., 55°C) minimize thermal degradation of halogenated intermediates .

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving benzodioxane derivatives?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

- Autophagic flux assays : Quantify LC3-II/p62 levels to confirm target-specific effects (e.g., beditin’s α2-adrenoceptor inhibition in Huntington’s disease models) .

- Molecular docking : Compare binding poses of sulfonamide-benzodioxane hybrids with acetylcholinesterase (AChE) active sites to rationalize IC₅₀ discrepancies .

- Dose-response curves : Validate inhibitory potency across multiple cell lines (e.g., STHdh striatal cells) .

Q. What in silico strategies are effective for optimizing 1,4-benzodioxane-based drug candidates?

Answer: Computational approaches include:

- Fragment-based design : Replace chromane or naphthalene moieties with benzodioxane to improve druglikeness (e.g., logP reduction) .

- Pharmacophore modeling : Identify key hydrogen-bonding interactions (e.g., 7-substituted benzodioxanes targeting nicotinic acetylcholine receptors) .

- ADMET prediction : Prioritize analogs with favorable blood-brain barrier permeability for neuroactive compounds .

Q. How can SAR studies guide the design of benzodioxane derivatives with dual biological activities?

Answer: Key modifications include:

- Substituent addition : Fluorine atoms at the 2,3-positions enhance metabolic stability and α2-adrenoceptor affinity .

- Heterocycle fusion : Thiazole or pyrimidinone rings introduce antihepatotoxic or antibacterial properties (e.g., dihydropyrimidinone derivatives in CCl₄-induced liver injury models) .

- Hybrid scaffolds : Link benzodioxane to sulfonamide or carbazole moieties for multi-target inhibition (e.g., α-glucosidase and FabH synthase) .

Data Analysis and Methodological Considerations

Q. What experimental models are suitable for evaluating the neuroprotective effects of benzodioxane derivatives?

Answer:

- In vitro : Immortalized striatal progenitor cells (STHdh) expressing mutant huntingtin (mHTT) for Huntington’s disease .

- In vivo : Carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats to assess antihepatotoxic activity .

- Ischemia models : Hypoxic-ischemic brain injury in rodents to study cerebral blood flow modulation .

Q. How can researchers validate the enantiopurity of synthesized benzodioxane derivatives?

Answer:

- Chiral HPLC : Use amylose or cellulose-based columns to separate diastereomeric amides (e.g., N-phenylethyl benzodioxane carboxamides) .

- Optical rotation : Compare experimental [α]ᴅ values with literature data for known enantiomers .

- Kinetic resolution : Pseudomonas fluorescens lipase (PsfL) selectively hydrolyzes (R)-enantiomers of 2-hydroxymethyl-1,4-benzodioxanes .

Key Challenges and Future Directions

- Toxicity mitigation : Replace idazoxan’s toxic heterocycles with thiazole or dioxolane moieties .

- Scalability : Optimize enzymatic synthesis for industrial-scale production of enantiopure intermediates .

- Polypharmacology : Develop multi-target benzodioxane hybrids for neurodegenerative and metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.